molecular formula C11H16N2O2 B8718311 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide

2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide

Cat. No. B8718311
M. Wt: 208.26 g/mol
InChI Key: GVUUPIGQSUZOIW-UHFFFAOYSA-N
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Patent
US05932582

Procedure details

To a 200 mL round bottomed flask with a stirring bar and a drying tube was added N,N-dimethyl 4-(1,1-dimethylethoxycarbonyl)amino-3-methyphenoxyacetamide (1.00 g, 3.24 mmol) and trifluoroacetic acid (20 mL). This solution was stirred at ambient temperature 48 h. The trifluoroacetic acid was removed in vacuo and the residue was dissolved in 200 mL of EtOAc. This solution was washed with NaHCO3 solution and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo gave 0.493 g (73% yield) of N,N-dimethyl 4-amino-3-methylphenoxyacetamide as white crystals. 1H NMR (CDCl3): d 2.15 (s, 3H), 2.97 (s, 3H), 3.08 (s, 3H), 3.27 (br s, 2H), 4.59 (s, 2H), 6.71 (m, 3H). ##STR52## N,N-Dimethyl-2-(4-amino-3-methylphenoxy)ethylamine (5-4)
Name
N,N-dimethyl 4-(1,1-dimethylethoxycarbonyl)amino-3-methyphenoxyacetamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[C:3](=[O:21])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12]C(OC(C)(C)C)=O)=[C:8]([CH3:20])[CH:7]=1>FC(F)(F)C(O)=O>[CH3:22][N:2]([CH3:1])[C:3](=[O:21])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([CH3:20])[CH:7]=1

Inputs

Step One
Name
N,N-dimethyl 4-(1,1-dimethylethoxycarbonyl)amino-3-methyphenoxyacetamide
Quantity
1 g
Type
reactant
Smiles
CN(C(COC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at ambient temperature 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trifluoroacetic acid was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 mL of EtOAc
WASH
Type
WASH
Details
This solution was washed with NaHCO3 solution and brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN(C(COC1=CC(=C(C=C1)N)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.493 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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